molecular formula C9H9BN2O3 B1519701 (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid CAS No. 913836-04-1

(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Cat. No.: B1519701
CAS No.: 913836-04-1
M. Wt: 203.99 g/mol
InChI Key: GXJXMCCAPBQQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H9BN2O3 and its molecular weight is 203.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O3/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJXMCCAPBQQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NN=C(O2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657188
Record name [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-04-1
Record name [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Modern Heterocyclic Building Block

In the landscape of contemporary drug discovery, the precise and unambiguous characterization of novel molecular entities is the bedrock of successful development campaigns. (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is a prime example of a modern heterocyclic building block, merging the versatile reactivity of an arylboronic acid with the favorable metabolic and pharmacokinetic properties often associated with the 1,3,4-oxadiazole scaffold.[1][2] Boronic acids are crucial in medicinal chemistry, not only as synthetic intermediates in reactions like the Suzuki-Miyaura coupling but also as pharmacophores in their own right, capable of forming reversible covalent bonds with biological targets.[2][3][4]

This guide provides an in-depth technical framework for the comprehensive mass spectrometric analysis of this specific molecule. As Senior Application Scientists, we move beyond mere data reporting; we aim to establish a self-validating analytical workflow that provides irrefutable evidence for structure, purity, and stability. This document is structured to explain the causality behind our instrumental choices, from ionization physics to fragmentation chemistry, empowering researchers and drug development professionals to not only replicate these results but also adapt these principles to their own unique analytical challenges.

Analyte Physicochemical Properties: A Predictive Foundation for Method Development

A successful mass spectrometry method begins with a thorough understanding of the analyte's properties. These characteristics dictate every subsequent decision in the analytical workflow.

Table 1: Key Physicochemical Properties of this compound

PropertyValue/CharacteristicImplication for MS Analysis
Molecular Formula C₉H₉BN₂O₃---
Monoisotopic Mass 204.0706 DaThe primary target for high-resolution mass measurement.
[M+H]⁺ Mass 205.0784 DaExpected m/z in positive mode ESI for the protonated molecule.
Polarity HighThe boronic acid and oxadiazole moieties confer significant polarity, making it suitable for reverse-phase LC with aqueous mobile phases and ESI.
Ionizable Sites Oxadiazole Nitrogens, Boronic Acid HydroxylsReadily protonated in positive ion mode (ESI). Can be deprotonated or form adducts in negative ion mode.
Thermal Stability ModerateBoronic acids are prone to dehydration at elevated temperatures, which can occur in a heated ESI source or GC injector.[5]

Ionization Technique Selection: The Gateway to the Gas Phase

The transition of the analyte from the solution or solid phase into gas-phase ions is the most critical step in MS analysis. For this molecule, Electrospray Ionization (ESI) is the superior choice.

Rationale for ESI: ESI is a "soft" ionization technique ideal for polar molecules like our target compound.[6] It imparts minimal excess energy, preserving the intact molecular ion for detection.[6] The presence of basic nitrogen atoms on the oxadiazole ring makes the molecule an excellent candidate for protonation in positive ion mode ([M+H]⁺), which typically yields a strong signal and a simplified mass spectrum.

Why Not Other Techniques?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Unsuitable. Boronic acids are non-volatile and thermally labile.[5] Analysis by GC-MS would require a derivatization step to mask the polar hydroxyl groups, adding complexity and potential for artifacts.[7]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While possible, MALDI is generally less common for small molecules of this mass and is more complex to couple with liquid chromatography for mixture analysis.

Part 1: Unambiguous Formula Confirmation with High-Resolution Mass Spectrometry (HRMS)

The first analytical task is to confirm the elemental composition of the molecule. High-resolution mass spectrometry, capable of mass accuracy to four or more decimal places, is the gold standard for this purpose.[8][9] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers are ideal.[10]

Experimental Protocol: HRMS by Flow Injection Analysis (FIA)-ESI-Q-TOF
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid serves to promote protonation.

  • Instrumentation: Utilize a Q-TOF mass spectrometer equipped with an ESI source.

  • Method Parameters:

    • Infusion Flow Rate: 5 µL/min.

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C (kept low to minimize in-source dehydration).

    • Mass Range: m/z 50-500.

    • Mass Resolution: >20,000 FWHM.

    • Internal Calibration: Infuse a reference standard (e.g., a lock mass solution) continuously to ensure sub-5 ppm mass accuracy.

Data Interpretation: Matching Theory with Reality

The goal is to match the experimentally observed accurate mass of the protonated molecule with the theoretical exact mass.

Table 2: High-Resolution Mass Spectrometry Data for Formula Confirmation

Theoretical [M+H]⁺ (C₉H₁₀BN₂O₃⁺)Observed m/zMass Error (ppm)Confirmation Status
205.0784205.0779-2.4Confirmed

A mass error of less than 5 ppm provides extremely high confidence in the assigned elemental formula.

Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) helps to confirm how they are connected.[11][12][13] In an MS/MS experiment, the molecular ion of interest (the precursor ion) is isolated, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass analyzed.[14][15] This fragmentation pattern serves as a structural fingerprint.

Experimental Protocol: LC-MS/MS Analysis

Coupling liquid chromatography with MS allows for the analysis of the compound in the context of a mixture (e.g., a reaction mixture or formulation), providing retention time as an additional identity confirmation point.

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 10% acetonitrile/90% water with 0.1% formic acid.

  • LC Conditions:

    • Column: A standard C18 column (e.g., Acquity BEH C18) is suitable for this polar compound.[5]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes.[16] This ensures good retention and peak shape for the polar analyte.[17][18]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Method Parameters:

    • Precursor Ion Selection: m/z 205.08.

    • Collision Energy: Ramped (e.g., 10-40 eV) to generate a rich spectrum of fragment ions.

    • Product Ion Scan Range: m/z 40-210.

Workflow for LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Analyte Solution (10 µg/mL in 10% ACN) B C18 Column A->B C Gradient Elution B->C Separation D ESI Source (+ Ion Mode) C->D E MS1: Full Scan (Confirm [M+H]⁺) D->E F Isolation of m/z 205.08 E->F G CID Cell (Fragmentation) F->G H MS2: Product Ion Scan G->H I Data Analysis (Structure Confirmation) H->I

Caption: LC-MS/MS workflow for structural analysis.

Predicted Fragmentation Pathway and Data Interpretation

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 205.08) is governed by the relative strengths of its bonds and the stability of the resulting fragments.

G cluster_frags parent [M+H]⁺ m/z 205.08 (C₉H₁₀BN₂O₃⁺) f1 m/z 187.07 (Loss of H₂O) parent->f1 - H₂O (18.01 Da) f3 m/z 145.05 (Phenyl-oxadiazole core) parent->f3 - B(OH)₃ (61.82 Da) f2 m/z 160.07 (Loss of H₂O, HCN) f1->f2 - HCN (27.01 Da) f4 m/z 104.03 (Benzonitrile cation) f3->f4 - CH₃CN (41.02 Da)

Caption: Proposed MS/MS fragmentation pathway.

Table 3: Interpretation of Key Fragment Ions in MS/MS Spectrum

Observed m/zProposed FormulaNeutral LossProposed Structure/Comment
187.07C₉H₈BN₂O₂⁺H₂OCharacteristic loss of water from the boronic acid moiety. This is a highly diagnostic fragmentation for arylboronic acids.[19]
160.07C₈H₅BNO₂⁺H₂O + HCNSubsequent loss of hydrogen cyanide from the oxadiazole ring fragment.
145.05C₈H₆N₂O⁺B(OH)₃Cleavage of the C-B bond, resulting in the protonated 2-(3-aminophenyl)-5-methyl-1,3,4-oxadiazole core.
104.03C₇H₄N⁺C₂H₃N₂OFragmentation of the oxadiazole ring, leading to a benzonitrile-type cation. This points to the connectivity between the phenyl and oxadiazole rings.[20]

Conclusion: A Validated Method for Confident Characterization

This technical guide outlines a robust, multi-stage mass spectrometry workflow for the definitive analysis of this compound. By systematically employing high-resolution MS for formula confirmation and detailed tandem MS for structural elucidation, we establish a self-validating system that provides a high degree of confidence in the molecule's identity and integrity. The principles and specific parameters detailed herein serve as a field-proven template for researchers and drug development professionals, ensuring analytical accuracy and accelerating the development timeline for novel chemical entities.

References

  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]

  • Jeyavel Pandiyan, P., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-bromo-3,4-methylenedioxybenzylthio)-1,3,4-Oxadiazole(6a). [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]

  • Singh, P., & Verma, A. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 1-13. [Link]

  • Tripathy, R., et al. (2013). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Current Organic Chemistry, 17(5), 456-477. [Link]

  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

  • Al-Zoubi, R. M., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(24), 7664. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1-2), 1-23. [Link]

  • Chemistry LibreTexts. (2020). Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • ResearchGate. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions. [Link]

  • YouTube. (2019). Formula determination by high resolution mass spectrometry. [Link]

  • Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]

  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]

  • MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6529. [Link]

  • Pluskal, T., et al. (2012). Highly accurate chemical formula prediction tool utilizing high-resolution mass spectra, MS/MS fragmentation, heuristic rules, and isotope pattern matching. Analytical Chemistry, 84(10), 4396-4403. [Link]

  • National Center for Biotechnology Information. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • eScholarship, University of California. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. [Link]

  • University of Colorado Boulder. (n.d.). Intro to Mass Spectrometry. [Link]

  • RSC Publishing. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • ResearchGate. (n.d.). Boronic Acid Compounds as Potential Pharmaceutical Agents. [Link]

  • Rosalind Franklin Institute. (n.d.). Structural Elucidation. [Link]

  • National Center for Biotechnology Information. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • ResearchGate. (n.d.). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. [Link]

  • Fused-Core.com. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • PubChem. (n.d.). 4-Acetylphenylboronic acid. [Link]

  • ChemRxiv. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

  • PubMed. (1993). Tandem mass spectrometry. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • Semantic Scholar. (2020). Design and discovery of boronic acid drugs. [Link]

  • Boron Molecular. (n.d.). 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester. [Link]

  • ACS Publications. (2026). Organic Letters Ahead of Print. [Link]

Sources

A Technical Guide to the Stability and Storage of (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is a versatile building block in medicinal chemistry and materials science.[1][2] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of complex molecules with tailored properties.[1][2] However, the successful application of this reagent is critically dependent on its chemical integrity. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its reactivity and purity are maintained over time.

The structure of this compound incorporates two key moieties: a phenylboronic acid group and a 1,3,4-oxadiazole ring. The stability of the overall molecule is a composite of the characteristics of these components. While the 1,3,4-oxadiazole ring is a stable aromatic heterocycle, the boronic acid group is susceptible to degradation through several pathways.[3][4][5]

Factors Influencing Stability

The primary factors that can compromise the stability of this compound are moisture, air (oxygen), temperature, and light. Understanding the interplay of these factors is crucial for preventing degradation.

Moisture and Hydrolytic Stability

Phenylboronic acids are known to be hygroscopic, readily absorbing moisture from the atmosphere.[6][7] This can lead to the formation of boroxines (anhydrides of boronic acids) through intermolecular dehydration. While this process is often reversible upon treatment with water, it can complicate stoichiometry in reactions. Prolonged exposure to moisture should be avoided.[7]

Oxidative Stability

The boronic acid functional group is susceptible to oxidation.[8] At physiological pH, phenylboronic acids can be oxidized by reactive oxygen species at rates comparable to thiols.[8] The primary degradation pathway often involves the cleavage of the carbon-boron bond to yield the corresponding phenol.[9] For this compound, this would result in the formation of 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, an impurity that can interfere with subsequent reactions.

The presence of the electron-withdrawing 1,3,4-oxadiazole ring may influence the oxidative stability of the boronic acid group. Research suggests that diminishing the electron density on the boron atom can enhance resistance to oxidation.[8]

Thermal Stability

While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate degradation pathways.[10] For a related isomer, (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, a storage temperature of 4°C is recommended, suggesting that refrigeration is beneficial for long-term stability.[11]

Light Sensitivity

Although not always explicitly stated for this specific compound, many complex organic molecules can be sensitive to light. Photodegradation can occur, leading to the formation of impurities. Therefore, it is prudent to protect the compound from direct light.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.

Storage Conditions

The optimal storage conditions for this compound are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 4°C or lower (refrigerated)Minimizes thermal degradation and slows down potential oxidative processes.[11]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the boronic acid group.[12]
Moisture Dry, in a tightly sealed containerThe compound is hygroscopic; moisture can lead to boroxine formation.[6][7]
Light Protected from light (amber vial)Prevents potential photodegradation.
Handling Procedures

Proper handling is critical to prevent contamination and degradation during use.

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This is particularly important when dispensing the solid or preparing solutions.

  • Dry Environment: Ensure that all glassware and solvents are dry before use.

  • Minimize Exposure: Open containers for the shortest possible time to minimize exposure to air and moisture.

  • Avoid Incompatible Materials: Do not store or handle the compound with strong oxidizing agents, strong acids, or strong bases.[12]

Assessing Compound Stability

Regularly assessing the purity of this compound is essential, especially for long-term storage or before use in sensitive applications.

Analytical Techniques

The following analytical techniques can be employed to assess the stability and purity of the compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B): NMR is a powerful tool for structural elucidation and purity assessment. The appearance of new signals or changes in the integration of existing signals can indicate degradation. ¹¹B NMR can be particularly useful for observing changes in the boron environment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying the purity of the compound and detecting the presence of impurities. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of any impurities or degradation products, providing insights into the degradation pathways.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound.

Stability_Assessment_Workflow cluster_0 Initial Analysis cluster_1 Stability Study cluster_2 Analysis & Interpretation Initial_Sample Receive/Synthesize Compound QC_Check Initial QC (NMR, HPLC, MS) Initial_Sample->QC_Check Storage_Conditions Store under defined conditions (e.g., 4°C, inert atm) QC_Check->Storage_Conditions Time_Points Sample at defined time points (e.g., 1, 3, 6 months) Storage_Conditions->Time_Points Analysis Analyze samples by HPLC, NMR, MS Time_Points->Analysis Data_Interpretation Compare data to initial results Analysis->Data_Interpretation Conclusion Determine shelf-life and re-test date Data_Interpretation->Conclusion

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway

The primary anticipated degradation pathway for this compound is the oxidative cleavage of the carbon-boron bond.

Degradation_Pathway Parent This compound Degradant 3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol Parent->Degradant Oxidation (e.g., O2, H2O2)

Caption: Primary oxidative degradation pathway.

Conclusion

The stability of this compound is paramount for its successful use in research and development. By understanding and controlling the key factors of moisture, air, temperature, and light, its chemical integrity can be preserved. Adherence to the recommended storage and handling protocols, coupled with regular stability assessment, will ensure the reliability and reproducibility of experimental results.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Silva, A. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4945. [Link]

  • Zagranyarski, Y. D., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

  • Boron Molecular. (n.d.). 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

  • Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]

  • MDPI. (2023). Design and Synthesis of New Boron-Based Benzo[c][6][7][12]oxadiazoles and Benzo[c][6][7][12]thiadiazoles as Potential Hypoxia Inhibitors. Retrieved from [Link]

  • Pace, A., & Pierro, A. (2009). Biological activity of oxadiazole and thiadiazole derivatives. Mini reviews in medicinal chemistry, 9(13), 1478–1489. [Link]

  • Scientific Research Publishing. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Retrieved from [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020281118. [Link]

  • Stella, V. J., & Miller, D. W. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of pharmaceutical sciences, 89(6), 758–765. [Link]

  • MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1,3,4-Oxadiazole Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The confluence of the 1,3,4-oxadiazole scaffold and the boronic acid moiety represents a powerful synergy in modern medicinal chemistry. The 1,3,4-oxadiazole ring is a bioisostere for esters and amides, enhancing metabolic stability and receptor interactions, while boronic acids are crucial building blocks in carbon-carbon bond formation and serve as unique pharmacophores.[1][2][3] This guide provides an in-depth examination of the primary synthetic strategies for creating these hybrid molecules, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in drug discovery and development. We will explore the most prevalent and robust strategy: the late-stage borylation of a pre-formed 1,3,4-oxadiazole core, offering a versatile and modular approach to a diverse range of target compounds.

The Strategic Imperative: Why Combine 1,3,4-Oxadiazoles and Boronic Acids?

The 1,3,4-oxadiazole nucleus is a privileged scaffold in pharmaceutical chemistry, renowned for its broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5] Its metabolic stability and ability to act as a hydrogen bond acceptor make it an attractive component in drug design.[1] Boronic acids and their corresponding esters are indispensable tools, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the efficient construction of complex molecular architectures.[6]

The combination of these two motifs yields molecules with significant potential. The boronic acid group can serve as a versatile synthetic handle for further elaboration via cross-coupling reactions or can act as a covalent warhead, targeting serine proteases or other key enzymes. This dual functionality makes 1,3,4-oxadiazole containing boronic acids a highly sought-after class of compounds for library synthesis and lead optimization campaigns.[2][3]

Core Synthetic Blueprint: Late-Stage Borylation

From a process chemistry and library synthesis perspective, the most logical and efficient route involves a "late-stage functionalization" approach. This strategy entails the initial synthesis of a halogenated 1,3,4-oxadiazole intermediate, which then undergoes a palladium-catalyzed borylation reaction. This modular approach allows for the rapid generation of diverse analogs from a common intermediate.

The overall workflow can be visualized as a two-phase process: Phase 1: Oxadiazole Ring Formation and Phase 2: Palladium-Catalyzed C-B Bond Formation .

G cluster_0 Phase 1: Oxadiazole Formation cluster_1 Phase 2: C-B Bond Formation A Carboxylic Acid (Ar1-COOH) C Acyl Hydrazide (Ar1-CONHNH2) A->C Esterification then Hydrazinolysis B Hydrazine Hydrate E 1,2-Diacylhydrazine C->E Acylation D Halogenated Carboxylic Acid (Ar2(X)-COOH) D->E F 2-Aryl-5-(haloaryl)-1,3,4-oxadiazole E->F Dehydrative Cyclization (e.g., POCl3) H Target Molecule: 1,3,4-Oxadiazole Boronic Ester F->H Miyaura Borylation (Pd Catalyst, Base) G Bis(pinacolato)diboron (B2pin2) G->H

Caption: General workflow for the synthesis of 1,3,4-oxadiazole boronic esters.

Phase 1: Constructing the Halogenated 1,3,4-Oxadiazole Core

The synthesis of the 2,5-disubstituted 1,3,4-oxadiazole ring is a well-established transformation, typically proceeding through the dehydrative cyclization of a 1,2-diacylhydrazine intermediate.[4]

Causality Behind Experimental Choices:

  • Starting Materials: The synthesis begins with two key building blocks: a primary aromatic carboxylic acid (Ar¹-COOH) and a halogen-substituted aromatic carboxylic acid (Ar²(X)-COOH), where X is typically Br or I. The choice of a bromo- or iodo-substituent is critical as these are the most reactive halides for the subsequent palladium-catalyzed borylation.

  • Formation of Acyl Hydrazide: The first carboxylic acid is typically converted to its corresponding acyl hydrazide. This is often achieved by first forming a methyl or ethyl ester, followed by reaction with hydrazine hydrate. This two-step process is generally high-yielding and purifications are straightforward.

  • Acylation to Diacylhydrazine: The resulting acyl hydrazide is then acylated with the second, halogenated carboxylic acid (or its more reactive acid chloride derivative) to form the key 1,2-diacylhydrazine precursor.

  • Dehydrative Cyclization: The final step to form the oxadiazole ring is a dehydrative cyclization. Phosphorus oxychloride (POCl₃) is a common and highly effective dehydrating agent for this transformation, often affording the desired product in good to excellent yields after heating.[7] Alternative dehydrating agents include polyphosphoric acid (PPA) or thionyl chloride.[4][8] The choice of reagent depends on the substrate's functional group tolerance. POCl₃ is generally preferred for its efficacy and the relative ease of workup.

Phase 2: The Miyaura Borylation for C-B Bond Formation

With the halogenated 1,3,4-oxadiazole in hand, the crucial carbon-boron bond is formed via the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is a robust and highly versatile method for synthesizing aryl boronic esters.[9][10]

The Core Reaction: The reaction couples the halo-oxadiazole with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[9]

Expertise in Action - Deconstructing the Catalytic Cycle: Understanding the mechanism is key to troubleshooting and optimization. The Miyaura borylation follows a well-defined catalytic cycle.

G Pd0 Pd(0)L2 PdII_Aryl Ar(X)-Pd(II)L2 Pd0->PdII_Aryl PdII_Boryl Ar(Bpin)-Pd(II)L2 PdII_Aryl->PdII_Boryl PdII_Boryl->Pd0 Product Ar-Bpin (Product) PdII_Boryl->Product Reductive Elimination ArylHalide Ar-X (Halo-Oxadiazole) ArylHalide->PdII_Aryl Oxidative Addition B2pin2 B2pin2 + Base B2pin2->PdII_Boryl Transmetalation

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-oxadiazole, forming a Pd(II) intermediate. This is often the rate-determining step.[11]

  • Transmetalation: The base (e.g., potassium acetate, KOAc) activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide. The use of a mild base like KOAc is crucial to prevent side reactions and promote efficient transmetalation.[10]

  • Reductive Elimination: The final step involves the reductive elimination of the desired aryl boronic ester product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Self-Validating Protocols & Data

A trustworthy protocol is one that is reproducible and provides expected outcomes. Below are detailed experimental procedures for the key transformations, along with representative data on the optimization of the critical borylation step.

Detailed Experimental Protocol: Synthesis of a 2-Aryl-5-(4-bromophenyl)-1,3,4-oxadiazole
  • Step 1: Synthesis of Benzoylhydrazide. To a solution of methyl benzoate (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq). Reflux the mixture for 4-6 hours, monitoring by TLC. Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration. Wash with cold ethanol and dry under vacuum to yield benzoylhydrazide as a white solid.

  • Step 2: Synthesis of 1-Benzoyl-2-(4-bromobenzoyl)hydrazine. To a stirred solution of benzoylhydrazide (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add 4-bromobenzoyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the diacylhydrazine.

  • Step 3: Dehydrative Cyclization. Add phosphorus oxychloride (POCl₃, 5-10 volumes) to the crude 1-benzoyl-2-(4-bromobenzoyl)hydrazine. Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. Collect the resulting solid by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to afford the pure 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole.

Detailed Experimental Protocol: Miyaura Borylation
  • Materials: 2-Aryl-5-(4-bromophenyl)-1,3,4-oxadiazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), PdCl₂(dppf) (or other suitable Pd catalyst, 2-5 mol%), potassium acetate (KOAc, 3.0 eq), and anhydrous 1,4-dioxane or DMSO.

  • Procedure: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the halo-oxadiazole, B₂pin₂, PdCl₂(dppf), and KOAc. Evacuate and backfill with the inert gas three times. Add the anhydrous solvent via syringe. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole.

Data Presentation: Optimization of the Miyaura Borylation

The choice of catalyst, base, and solvent significantly impacts the yield and reaction time. The following table summarizes optimization results for the borylation of a model substrate, 2-phenyl-5-(4-bromophenyl)-1,3,4-oxadiazole.

EntryPd Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)KOAc (3)Dioxane902475
2PdCl₂(dppf) (3)KOAc (3)Dioxane901892
3PdCl₂(dppf) (3)K₂CO₃ (3)Dioxane901865
4PdCl₂(dppf) (3)KOAc (3)DMSO901295
5XPhos-Pd-G2 (2)KOAc (3)Dioxane801294

Field-Proven Insights:

  • Catalyst Choice: While Pd(PPh₃)₄ is a classic catalyst, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Buchwald-type ligands (e.g., XPhos) often provide superior results, leading to higher yields and faster reaction times.[6] The dppf ligand, in particular, offers a good balance of reactivity and stability.

  • Base Selection: Potassium acetate (KOAc) is consistently the base of choice.[10] Stronger bases like potassium carbonate (K₂CO₃) can lead to competing side reactions, such as the hydrolysis of the boronic ester product, thereby reducing the yield.

  • Solvent Effects: Aprotic polar solvents like 1,4-dioxane and DMSO are excellent choices for this reaction, effectively solubilizing the reagents and intermediates.[9] DMSO can often accelerate the reaction rate compared to dioxane.

Conclusion

The synthesis of 1,3,4-oxadiazole containing boronic acids is a critical capability for modern drug discovery programs. The late-stage Miyaura borylation of a pre-formed halo-oxadiazole core represents the most robust, versatile, and scalable strategy. By understanding the underlying mechanisms of both oxadiazole formation and the palladium-catalyzed C-B bond formation, researchers can effectively troubleshoot and optimize these reactions. The protocols and data presented herein provide a validated framework for the successful synthesis of these high-value compounds, empowering scientists to accelerate the development of next-generation therapeutics.

References

  • Patel, K. D., & Patel, A. H. (2016). 1,3,4-Oxadiazole: A Medicinally Important Heterocycle. Journal of Chemistry, 2016, 1-13. [Link]

  • Zaręba, K., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

  • Shaik, A. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Letters in Organic Chemistry, 19(8), 616-628. [Link]

  • Zaręba, K., & Mizerska-Kowalska, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2422. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). Journal of Molecular Structure, 1301, 137286. [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]

  • Ivaničová, T., et al. (2018). Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. Monatshefte für Chemie - Chemical Monthly, 149(10), 1801-1811. [Link]

  • Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Zaręba, K., & Mizerska-Kowalska, M. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences, 15(14), 8054. [Link]

  • Ng, Y. X. (2019). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. Universiti Tunku Abdul Rahman. [Link]

  • Belkacem, N., et al. (2016). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Tetrahedron Letters, 57(44), 4930-4933. [Link]

  • Zaręba, K., & Mizerska-Kowalska, M. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences. [Link]

  • Pye, D. R., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 85(24), 16047–16055. [Link]

  • Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. (2017). RSC Advances, 7, 54721-54729. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4). [Link]

  • Lautens, M., & Sanichar, R. (2020). Miyaura Borylation Reaction. Synfacts, 16(07), 0823. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 71(16), 2371–2377. [Link]

Sources

A-Z of Phenylboronic Acids: A Deep Dive into Lewis Acidity for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the Lewis acidity of substituted phenylboronic acids, a critical parameter influencing their application in drug development, catalysis, and sensor technology. We will delve into the fundamental principles governing their acidity, the profound impact of aromatic ring substituents, and the state-of-the-art methodologies for its precise quantification. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique chemical properties of phenylboronic acids for innovative molecular design. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Dual Nature of Phenylboronic Acids

Phenylboronic acids (PBAs) and their derivatives are a versatile class of organic compounds characterized by a phenyl group and a boronic acid moiety [-B(OH)₂].[1] While widely recognized for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, their utility extends far beyond synthetic building blocks.[2] At the heart of their diverse applications lies the Lewis acidic nature of the boron atom.[1][3] Unlike Brønsted-Lowry acids that donate protons, Lewis acids are electron-pair acceptors. In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4][5] This equilibrium is fundamental to their function as sensors for saccharides and as reversible covalent inhibitors of enzymes.[6][7]

The Lewis acidity of a phenylboronic acid, quantified by its pKₐ value, dictates the position of this equilibrium and is paramount in designing molecules with specific biological activities. A lower pKₐ indicates a stronger Lewis acid, which can more readily accept a pair of electrons from a Lewis base (e.g., a hydroxide ion or the hydroxyl groups of a saccharide).[3] Understanding and modulating this acidity is therefore a cornerstone of rational drug design involving this scaffold.

The Influence of Aromatic Substituents on Lewis Acidity: An Electronic Tug-of-War

The electronic properties of substituents on the phenyl ring play a pivotal role in modulating the Lewis acidity of the boronic acid moiety. This relationship can be effectively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and equilibrium constants for substituted benzoic acid derivatives.[8]

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring, such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups, enhance the Lewis acidity of the boronic acid.[9][10] By inductively and/or resonantly withdrawing electron density, these groups make the boron atom more electron-deficient and thus a stronger Lewis acid. This results in a lower pKₐ value.[3]

Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) and amino (-NH₂) groups, decrease the Lewis acidity.[10] By increasing the electron density on the boron atom, these groups make it a weaker Lewis acid, leading to a higher pKₐ.

The position of the substituent (ortho, meta, or para) also has a significant impact.

  • Para-substituents: Exert both inductive and resonance effects.

  • Meta-substituents: Primarily exert an inductive effect.

  • Ortho-substituents: Can have complex effects due to a combination of electronic and steric factors, sometimes leading to intramolecular hydrogen bonding that can stabilize the boronate form and increase acidity.[3][9]

This predictable electronic modulation allows for the fine-tuning of a phenylboronic acid's pKₐ to match the physiological pH for optimal biological activity, a critical consideration in drug design.[3]

Substituent_Effects cluster_0 Phenylboronic Acid Core cluster_1 Substituent Effects cluster_2 Impact on Lewis Acidity B(OH)2 B(OH)₂ Increased_Acidity Increased Lewis Acidity (Lower pKₐ) B(OH)2->Increased_Acidity More e⁻ deficient Decreased_Acidity Decreased Lewis Acidity (Higher pKₐ) B(OH)2->Decreased_Acidity Less e⁻ deficient Phenyl Phenyl Ring Phenyl->B(OH)2 σ-bond EWG Electron-Withdrawing Group (e.g., -NO₂, -CF₃) EWG->Phenyl Withdraws e⁻ density EDG Electron-Donating Group (e.g., -OCH₃, -NH₂) EDG->Phenyl Donates e⁻ density

Figure 1: The influence of electronic substituent effects on the Lewis acidity of phenylboronic acids.

Methodologies for Quantifying Lewis Acidity

The precise determination of the pKₐ of a substituted phenylboronic acid is crucial for structure-activity relationship (SAR) studies. Several robust methods are employed for this purpose, each with its own advantages and considerations.

Spectroscopic Titrations

Spectroscopic titrations are among the most common and reliable methods for pKₐ determination.[11] These techniques involve monitoring changes in a spectroscopic property of the boronic acid as a function of pH.

This method relies on the difference in the ultraviolet-visible absorption spectra between the neutral boronic acid and its anionic boronate form. The change in absorbance at a specific wavelength is monitored as the pH of the solution is incrementally changed.

Experimental Protocol: UV-Vis Spectrophotometric Titration

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted phenylboronic acid in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 10 mM.

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation:

    • In a series of quartz cuvettes, add a small aliquot of the boronic acid stock solution to each buffer solution to achieve a final concentration in the micromolar range. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pKₐ.

  • Data Acquisition:

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range (typically 200-400 nm).

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly upon ionization.

    • Plot the absorbance at this wavelength against the pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKₐ.

For phenylboronic acids that are inherently fluorescent or are appended to a fluorophore, fluorescence spectroscopy offers a highly sensitive method for pKₐ determination. The fluorescence intensity or emission wavelength often changes upon conversion of the boronic acid to the boronate.

Experimental Protocol: Fluorescence Spectroscopic Titration

The protocol is analogous to the UV-Vis titration, with the following modifications:

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition: Record the fluorescence emission spectrum at a fixed excitation wavelength for each pH point.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against pH and fit the data to determine the pKₐ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹¹B NMR, is a powerful tool for studying the equilibrium between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester.[12] The chemical shift of the boron nucleus is highly sensitive to its coordination environment.[12]

Experimental Protocol: ¹¹B NMR Titration

  • Sample Preparation:

    • Dissolve a known amount of the phenylboronic acid (typically ~4 mg) in 0.65 mL of D₂O or a suitable deuterated buffer.[12]

    • Prepare a series of samples at different pD values (the pH in D₂O).

  • Data Acquisition:

    • Acquire ¹¹B NMR spectra for each sample.

  • Data Analysis:

    • The sp² boron of the boronic acid will have a characteristic chemical shift, which will shift upfield upon conversion to the sp³ boronate.[12]

    • Plot the ¹¹B chemical shift as a function of pD. The inflection point of the resulting curve corresponds to the pKₐ.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Start Start: Substituted Phenylboronic Acid Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Stock Samples Prepare Titration Samples (Boronic Acid in Buffers) Stock->Samples Buffers Prepare Buffer Series (pH 2-12) Buffers->Samples UV_Vis UV-Vis Spectroscopy Samples->UV_Vis Fluorescence Fluorescence Spectroscopy Samples->Fluorescence NMR ¹¹B NMR Spectroscopy Samples->NMR Plotting Plot Spectroscopic Data vs. pH/pD UV_Vis->Plotting Fluorescence->Plotting NMR->Plotting Fitting Fit Data to Henderson-Hasselbalch or Sigmoidal Curve Plotting->Fitting pKa Determine pKₐ Fitting->pKa

Figure 2: A generalized workflow for the experimental determination of phenylboronic acid pKₐ.

Computational Methods

In recent years, computational approaches, particularly those based on density functional theory (DFT), have emerged as valuable tools for predicting the pKₐ of boronic acids.[10][13] These methods calculate the free energy change of the ionization reaction in a simulated aqueous environment. While computational methods can provide valuable insights and guide experimental work, it is important to note that the calculated values can sometimes deviate from experimental results, and they are often used in a comparative or predictive capacity.[9]

Data Presentation: A Comparative Analysis

To illustrate the impact of substituents on Lewis acidity, the following table summarizes the experimentally determined pKₐ values for a series of para-substituted phenylboronic acids.

Substituent (para-)Hammett Constant (σp)pKₐReference
-OCH₃-0.279.20[11]
-CH₃-0.179.04[11]
-H0.008.83[1]
-F0.068.77[3]
-Cl0.238.57[9]
-Br0.238.54[9]
-CN0.667.84[9]
-NO₂0.787.30[11]

As the data clearly indicate, there is a strong correlation between the electron-withdrawing/donating nature of the substituent, as reflected by the Hammett constant, and the resulting pKₐ. This relationship is often visualized in a Hammett plot, where log(K/K₀) is plotted against the Hammett constant σ. For the ionization of substituted phenylboronic acids, this plot is linear with a positive reaction constant (ρ), indicating that the reaction is favored by electron-withdrawing groups.[11]

Conclusion: From Fundamental Understanding to Rational Design

A thorough understanding of the Lewis acidity of substituted phenylboronic acids is indispensable for their successful application in drug discovery and other advanced scientific fields. The ability to predictably tune the pKₐ through synthetic modification of the phenyl ring provides a powerful tool for optimizing molecular properties. The experimental and computational methodologies outlined in this guide offer a robust framework for the accurate quantification of this critical parameter, enabling researchers to make informed decisions in the design and development of novel boronic acid-based therapeutics and chemical tools. The interplay of electronic effects, as rationalized by physical organic principles, provides a clear roadmap for navigating the chemical space of these remarkable molecules.

References

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Available at: [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. Available at: [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. Available at: [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library. Available at: [Link]

  • Lewis acidity enhancement of organoboranes via oxidation of appended ferrocene moieties. Royal Society of Chemistry. Available at: [Link]

  • What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. PMC - PubMed Central. Available at: [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH. Available at: [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

  • On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. Available at: [Link]

  • Phenylboronic acid. Wikipedia. Available at: [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Available at: [Link]

  • Determination of Lewis Acidity using ³¹P NMR. Carbon. Available at: [Link]

  • Process for the preparation of substituted phenylboronic acids. Google Patents.
  • Recent development of boronic acid-based fluorescent sensors. PMC - PubMed Central. Available at: [Link]

  • Hammett plot of competitive reactions of phenylboronic acid with 4-substituted aryl bromides... ResearchGate. Available at: [Link]

  • The organoboron compounds: their Lewis acidity and catalytic activity. Taylor & Francis Online. Available at: [Link]

  • Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates... ACS Publications. Available at: [Link]

  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. Available at: [Link]

  • Boronic acids for fluorescence imaging of carbohydrates. Royal Society of Chemistry. Available at: [Link]

  • Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted... ResearchGate. Available at: [Link]

  • The organoboron compounds: their Lewis acidity and catalytic activity. ResearchGate. Available at: [Link]

  • NMR-Spectroscopic and kinetic quantification of Lewis acidity... ResearchGate. Available at: [Link]

  • Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. PMC. Available at: [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. PMC - NIH. Available at: [Link]

  • Determination of the Lewis acidity of amide–AlCl₃ based ionic liquid analogues... RSC Publishing. Available at: [Link]

  • Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale. PubMed. Available at: [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • Catalytic Enantioselective Addition of Phenylboronic Acid and Phenylboroxine to N-Tosylimines... ResearchGate. Available at: [Link]

  • Hammett equation. Wikipedia. Available at: [Link]

  • Selective sensing of saccharides using simple boronic acids and their aggregates. Royal Society of Chemistry. Available at: [Link]

  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. Available at: [Link]

  • Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. ResearchGate. Available at: [Link]

  • Modeling Boronic Acid Based Fluorescent Saccharide Sensors. Digital Commons @ USF. Available at: [Link]

  • Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Sci-Hub. Available at: [Link]

  • Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available at: [Link]

  • Formation of Strong Boron Lewis Acid Sites on Silica. Inorganic Chemistry. Available at: [Link]

  • Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations. American Chemical Society. Available at: [Link]

  • Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. ChemRxiv. Available at: [Link]

  • Binary and ternary phenylboronic acid complexes with saccharides and Lewis bases. The University of Bath's research portal. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The convergence of the 1,3,4-oxadiazole ring and the phenylboronic acid moiety in a single molecular entity, specifically (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, presents a compelling scaffold for medicinal chemists. This molecule is emblematic of a rational drug design strategy that combines a metabolically robust bioisostere with a versatile warhead for covalent enzyme inhibition.

The 1,3,4-oxadiazole ring is a well-regarded heterocyclic motif, frequently employed as a bioisosteric replacement for amide and ester groups to enhance pharmacokinetic properties such as metabolic stability and aqueous solubility.[1] This heterocycle is a key component in a variety of therapeutic agents with demonstrated biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3]

Concurrently, the boronic acid functional group has carved a significant niche in medicinal chemistry, most notably as a transition-state analog inhibitor of serine and metallo-proteases.[4] The electrophilic boron atom can form a reversible covalent bond with nucleophilic residues in an enzyme's active site, leading to potent and often highly specific inhibition.[4] This mechanism of action is clinically validated by the success of drugs like the proteasome inhibitor bortezomib in treating multiple myeloma.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound, with a focus on its utility as a potential enzyme inhibitor for therapeutic development.

Physicochemical Properties and Structural Attributes

A summary of the key physicochemical properties of the title compound is presented below. These values are predicted based on its structure and are crucial for understanding its drug-like properties.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₉H₉BN₂O₃Provides the elemental composition.
Molecular Weight204.0 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
pKa~8.5The acidity of the boronic acid is key to its interaction with biological targets.
LogP~1.5Indicates a balance between hydrophilicity and lipophilicity, crucial for cell permeability.
Hydrogen Bond Donors2The hydroxyl groups of the boronic acid can participate in hydrogen bonding.
Hydrogen Bond Acceptors3The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors.

Proposed Mechanism of Action: Covalent Enzyme Inhibition

The primary hypothesized mechanism of action for this compound is the reversible covalent inhibition of enzymes, particularly serine proteases or metallo-β-lactamases. The electrophilic boron atom is susceptible to nucleophilic attack by a catalytic serine residue or a hydroxide anion in the enzyme's active site.[5] This forms a tetrahedral boronate adduct, mimicking the transition state of the natural substrate's hydrolysis and thereby inhibiting the enzyme.[4]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Ser-OH Serine Residue (Nucleophile) Inhibitor This compound Ser-OH->Inhibitor Nucleophilic Attack Tetrahedral Adduct Reversible Covalent Tetrahedral Boronate Adduct Inhibitor->Tetrahedral Adduct Forms Enzyme Inhibition Enzyme Inhibition Tetrahedral Adduct->Enzyme Inhibition Leads to

Caption: Hypothesized mechanism of covalent enzyme inhibition.

Potential Therapeutic Applications

Based on the established activities of its constituent moieties, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Oncology: As a potential inhibitor of tumor-associated proteases, such as the proteasome or specific serine proteases involved in cancer progression.[2][4] The oxadiazole core is present in several anticancer agents, and boronic acids are clinically used in this field.[4][5]

  • Infectious Diseases: As an inhibitor of bacterial enzymes like β-lactamases, which are responsible for antibiotic resistance.[6] Boronic acids are being actively explored as non-β-lactam inhibitors to combat this growing threat.[6]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This multi-step synthesis is adapted from established methodologies for the preparation of similar 1,3,4-oxadiazole-containing boronic acid derivatives.[7][8]

G Start 3-Bromobenzonitrile Step1 Hydrazinolysis Start->Step1 1. Hydrazine hydrate Intermediate1 Intermediate1 Step1->Intermediate1 3-Bromobenzohydrazide Step2 Acylation with Acetic Anhydride Intermediate2 Intermediate2 Step2->Intermediate2 N'-acetyl-3-bromobenzohydrazide Step3 Cyclodehydration Intermediate3 Intermediate3 Step3->Intermediate3 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole Step4 Miayura Borylation Intermediate4 Intermediate4 Step4->Intermediate4 Pinacol Ester Intermediate Step5 Hydrolysis End This compound Step5->End Intermediate1->Step2 2. Acetic anhydride Intermediate2->Step3 3. POCl₃ Intermediate3->Step4 4. B₂(pin)₂, Pd(dppf)Cl₂, KOAc Intermediate4->Step5 5. Acidic Hydrolysis

Caption: Synthetic workflow for the target compound.

Materials and Reagents:

  • 3-Bromobenzonitrile

  • Hydrazine hydrate

  • Acetic anhydride

  • Phosphorus oxychloride (POCl₃)

  • Bis(pinacolato)diboron (B₂(pin)₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Dioxane (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 3-Bromobenzohydrazide: Reflux a solution of 3-bromobenzonitrile (1.0 eq) and hydrazine hydrate (2.0 eq) in ethanol for 6-8 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Synthesis of N'-acetyl-3-bromobenzohydrazide: To a stirred solution of 3-bromobenzohydrazide (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Pour the reaction mixture into ice-water and collect the precipitate.

  • Synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole: Gently reflux a mixture of N'-acetyl-3-bromobenzohydrazide (1.0 eq) in phosphorus oxychloride (5.0 eq) for 5-7 hours. Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Synthesis of the Pinacol Ester Intermediate: In a sealed tube, combine 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium acetate (3.0 eq) in anhydrous dioxane. Degas the mixture and heat at 90-100°C for 12-16 hours. Cool the reaction, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography.

  • Hydrolysis to this compound: Dissolve the pinacol ester intermediate in a mixture of acetone and 1N HCl. Stir at room temperature for 4-6 hours. Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: Serine Protease)

This protocol outlines a general procedure to assess the inhibitory potential of the synthesized compound against a model serine protease, such as trypsin or chymotrypsin.

Materials and Reagents:

  • Serine protease (e.g., Trypsin)

  • Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • This compound (test compound)

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the enzyme in Tris-HCl buffer.

    • Prepare a stock solution of the substrate in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add increasing concentrations of the test compound (e.g., from 0.1 nM to 100 µM) in triplicate. Include a vehicle control (DMSO) and a positive control inhibitor if available.

    • Add the enzyme solution to each well and incubate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 405 nm for the p-nitroaniline product) at regular intervals for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Anticancer Cell Viability Assay (MTT Assay)

This protocol is designed to evaluate the cytotoxic effects of the compound on a cancer cell line.[2]

Materials and Reagents:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Normal cell line (e.g., MCF-10A non-tumorigenic breast epithelial cells) for selectivity assessment

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its rational design combines the favorable pharmacokinetic properties of the 1,3,4-oxadiazole ring with the proven covalent inhibitory mechanism of the boronic acid moiety. The protocols outlined in this document provide a solid foundation for the synthesis, characterization, and initial biological evaluation of this compound. Further investigations should focus on elucidating its specific molecular targets, optimizing its structure-activity relationship, and evaluating its efficacy in preclinical models of cancer and infectious diseases.

References

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3247. Available at: [Link]

  • Wołek, B., & Kudelko, A. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences, 15(14), 5893. Available at: [Link]

  • Nowicka, J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. International Journal of Molecular Sciences, 19(12), 4022. Available at: [Link]

  • Husain, A., et al. (2021). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 37(4), 896-900. Available at: [Link]

  • Al-Bayati, F. A. H., & Al-Amiery, A. A. (2025). Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Pharmakeftiki, 37(2S), 407-410. Available at: [Link]

  • Kudelko, A., et al. (2015). Synthesis, spectral characteristics and electrochemistry of symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole under Suzuki cross-coupling reaction. ARKIVOC, 2015(5), 287-302. Available at: [Link]

  • Nowicka, J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3173. Available at: [Link]

  • Wołek, B., & Kudelko, A. (2025). The synthesis of [4-(5-amino)-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid... ResearchGate. Available at: [Link]

  • Benassi, A., et al. (2025). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 26(20), 15432. Available at: [Link]

  • Sarragiotto, M. H., et al. (2014). Synthesis and antitumor activity of novel 1-substituted phenyl 3-(2-oxo-1,3,4-oxadiazol-5-yl) β-carbolines and their Mannich bases. Bioorganic & Medicinal Chemistry, 22(24), 6886-6896. Available at: [Link]

  • Sahu, S. K., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(16), 4968. Available at: [Link]

  • Lee, J. Y., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15, 1369615. Available at: [Link]

  • Zholobenko, A. V., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10. Available at: [Link]

  • Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. Available at: [Link]

  • Mobasseri, G., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry, 58(5), 2424-2433. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the specific challenges you may encounter when using (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This molecule presents unique opportunities and challenges due to its electron-deficient 1,3,4-oxadiazole moiety, which can influence catalyst activity, reaction kinetics, and side-product formation. This guide provides in-depth, field-proven insights to help you navigate these complexities and optimize your reaction yields.

Technical Support Center: Optimizing Suzuki Coupling Reactions

This guide is structured into two main sections: a Troubleshooting Guide for when your reaction is not performing as expected, and a Frequently Asked Questions (FAQs) section for proactive optimization and general queries.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Suzuki coupling process with this compound.

Q1: My reaction has stalled, resulting in low or no yield of the desired product. What are the first things I should investigate?

A1: Failure to achieve significant conversion is the most common issue and typically points to a problem within the catalytic cycle. The electron-deficient nature of the 1,3,4-oxadiazole ring can slow down key steps, particularly transmetalation. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Inactivity: The active Pd(0) species is crucial for the reaction.[1]

    • Cause: Your Pd(II) precatalyst may not be reducing effectively, or the active catalyst could be decomposing. The Lewis basic nitrogen atoms of the oxadiazole ring can sometimes coordinate to the palladium center, leading to catalyst deactivation.[2]

    • Solution: Use a modern, air-stable Pd(II) precatalyst that reliably generates the active Pd(0) species. Palladacycles or catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are designed to promote the reductive elimination step and stabilize the catalyst, which is beneficial for challenging substrates.[1][3][4] N-heterocyclic carbene (NHC) ligands are also excellent choices as they are more electron-rich than phosphines and form highly stable complexes with palladium.[4][5]

  • Inadequate Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid to facilitate transmetalation.[5]

    • Cause: For electron-deficient boronic acids, a stronger base is often required to form the more nucleophilic boronate species, which accelerates the transmetalation step. A weak base may not be sufficient to drive this process effectively.

    • Solution: Switch to a stronger, non-nucleophilic base. While Na2CO3 is common, consider using K3PO4 or Cs2CO3.[1] These stronger bases can significantly enhance the rate of transmetalation for electronically challenging partners.

  • Improper Solvent and Atmosphere Control:

    • Cause: Oxygen is detrimental to the Suzuki coupling. It can lead to the oxidative homocoupling of your boronic acid and decomposition of the Pd(0) catalyst.[1][6] Furthermore, poor solubility of reagents can hinder the reaction.[3]

    • Solution: Ensure your solvent is rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or through several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. For solubility, a mixture of solvents like Dioxane/Water or Toluene/Water is often effective.

  • Insufficient Thermal Energy:

    • Cause: The activation energy for one or more steps in the catalytic cycle, especially with a challenging substrate, may not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature.[1] For solvents like Dioxane or Toluene, heating to 80-110 °C is common. Microwave-assisted heating can also be highly effective for accelerating difficult couplings.[7]

Q2: I'm observing a major byproduct that corresponds to the protodeboronated starting material. How can I suppress this side reaction?

A2: Protodeboronation, the cleavage of the C–B bond, is a well-documented side reaction for heteroaryl boronic acids, especially under basic conditions.[2] It competes directly with the desired transmetalation step.

  • Accelerate Transmetalation: The most effective strategy is to ensure the rate of transmetalation is significantly faster than the rate of protodeboronation.

    • Solution: As mentioned in Q1, using a stronger base (K3PO4, Cs2CO3) and a highly active catalyst system with electron-rich ligands will promote faster transmetalation, outcompeting the undesired side reaction.[1]

  • Use Anhydrous Conditions: Water is the proton source for protodeboronation. While many Suzuki protocols use aqueous bases, switching to anhydrous conditions can be beneficial for particularly sensitive substrates.

    • Solution: Use a non-aqueous solvent system (e.g., anhydrous THF, Dioxane) with a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK). The addition of trimethyl borate under these conditions has been shown to enhance reaction rates for challenging heteroaryl couplings.[2]

  • Protect the Boronic Acid: You can convert the boronic acid to a more stable form that slowly releases the active species in situ.

    • Solution: Convert your boronic acid to a boronic ester (e.g., pinacol ester) or a diethanolamine adduct.[8] These derivatives are often more stable to protodeboronation. Diethanolamine adducts, in particular, are crystalline, air-stable solids that can be used directly in coupling reactions, slowly hydrolyzing in the presence of a protic solvent to release the boronic acid for the catalytic cycle.[1][8]

Q3: My reaction is clean, but I'm getting significant homocoupling of my boronic acid (Glaser coupling). What is the cause and how do I fix it?

A3: The formation of a biaryl product derived from two molecules of your boronic acid is almost always caused by the presence of oxygen.

  • Cause: Oxygen can react with the Pd(0) catalyst to form a palladium(II) peroxo complex. This species can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating a palladium species that can re-enter a side catalytic cycle.[6] This process consumes your starting material and reduces the concentration of the active catalyst available for the main cross-coupling cycle.

  • Solution: The remedy is rigorous exclusion of oxygen.

    • Degassing: Ensure all solvents are thoroughly degassed before use.

    • Inert Atmosphere: Use a high-purity inert gas (Argon is preferred due to its density) and ensure your reaction vessel is properly flushed. Using a Schlenk line or a glovebox provides the best protection.

    • Reagent Purity: Use high-purity, fresh reagents. Some older reagents or solvents can contain peroxide impurities that contribute to oxidative side reactions.[6]

Visual Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve common issues with your Suzuki coupling reaction.

TroubleshootingWorkflow Start Reaction Start: Low Yield / No Product Check_Inert Step 1: Verify Inert Atmosphere - Is solvent fully degassed? - Is system under Ar/N2? Start->Check_Inert Check_Reagents Step 2: Assess Reagents - Is Catalyst/Ligand active? - Is Base appropriate? Check_Inert->Check_Reagents If Yes Homocoupling Problem: Homocoupling - Improve degassing - Check for O2 leaks Check_Inert->Homocoupling If No (O2 present) Optimize_Conditions Step 3: Modify Conditions - Increase Temperature? - Change Solvent? Check_Reagents->Optimize_Conditions If Reagents OK No_Improvement Re-evaluate Substrate Stability & Coupling Partner Reactivity Check_Reagents->No_Improvement If Reagents Bad Side_Reaction Observe Side Products? Optimize_Conditions->Side_Reaction After Changes Protodeboronation Problem: Protodeboronation - Use stronger base (K3PO4) - Use anhydrous conditions - Protect boronic acid Side_Reaction->Protodeboronation Yes, deborylated SM Side_Reaction->Homocoupling Yes, homocoupled SM Success Reaction Optimized High Yield Side_Reaction->Success No, yield improved Protodeboronation->Optimize_Conditions Re-optimize Homocoupling->Check_Inert Re-verify

Caption: A step-by-step decision tree for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q4: What are the best general starting conditions for a Suzuki coupling with this compound?

A4: For a new substrate, it's always best to start with a robust, well-established set of conditions before optimizing.

ParameterRecommended Starting ConditionRationale
Boronic Acid 1.2 - 1.5 equivalentsA slight excess helps drive the reaction to completion and compensates for potential decomposition.
Aryl Halide 1.0 equivalentThe limiting reagent. Aryl bromides or iodides are more reactive than chlorides.
Pd Catalyst 1-3 mol% Pd(OAc)₂ with 2-6 mol% SPhosA common and effective combination for many substrates. SPhos is a bulky, electron-rich ligand.
Base 2.0 - 3.0 equivalents K₃PO₄A strong base that is effective for electron-deficient boronic acids.
Solvent 1,4-Dioxane / H₂O (4:1 ratio)A versatile solvent system that balances polarity and solubility for a wide range of substrates.
Temperature 80 - 100 °CProvides sufficient energy for most couplings without excessive decomposition.
Atmosphere Argon or NitrogenEssential for preventing catalyst deactivation and side reactions.

This table provides a reliable starting point. Each reaction may require fine-tuning of these parameters to maximize the yield.[3]

Q5: The Suzuki-Miyaura catalytic cycle is often mentioned. Can you illustrate it and highlight the critical steps?

A5: Absolutely. The cycle involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is key to rational troubleshooting.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R1-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition Transmetal Transmetalation PdII_Biaryl R1-Pd(II)L2-R2 PdII_Aryl->PdII_Biaryl Transmetalation (Rate-Limiting) PdII_Biaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product R1-R2 (Product) RedElim->Product BoronicAcid R2-B(OH)2 Base Base (e.g., K3PO4) BoronicAcid->Base ArylHalide R1-X ArylHalide->Pd0 Boronate [R2-B(OH)3]- Base->Boronate Boronate->PdII_Aryl

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of your coupling partner (R¹-X). This is typically faster for iodides > bromides > chlorides.

  • Transmetalation: This is often the rate-limiting step, especially for challenging substrates. The organic group (R²) is transferred from the activated boronate complex to the palladium center. This is the step where an appropriate base is critical.[5][6]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled together and eliminated from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst.[6]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.3 mmol, 1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G2, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of the Diethanolamine Adduct for Enhanced Stability

This procedure converts the boronic acid into a more stable, crystalline solid that can be stored and used directly in coupling reactions.[8]

  • Dissolution: In a clean vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.

  • Precipitation: A white precipitate will typically form within minutes. Continue stirring the resulting slurry for 15-20 minutes to ensure complete formation.[1][8]

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent (the same one used for dissolution) and dry under vacuum. This stable adduct can now be stored and used in subsequent Suzuki coupling reactions.[1]

References

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025).
  • Boron Suzuki Coupling. (2021).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Suzuki coupling of oxazoles. (2006). Research Explorer - The University of Manchester.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as C

Sources

Technical Support Center: Enhancing the Stability of Heteroaryl Boronic Acids in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the inherent instability of heteroaryl boronic acids in solution. Our goal is to equip you with the knowledge and practical strategies to improve the robustness of your experiments and ensure the reliability of your results.

Introduction: The Challenge of Heteroaryl Boronic Acid Instability

Heteroaryl boronic acids are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Their utility is often hampered by their inherent instability, which can lead to decomposition during storage and under reaction conditions.[3][4][5] This instability complicates reaction stoichiometry, reduces yields, and can compromise the reproducibility of synthetic procedures.[1]

The primary degradation pathways for heteroaryl boronic acids in solution include:

  • Protodeboronation: The cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom.[6][7] This is a significant side reaction, especially under the basic aqueous conditions often employed in Suzuki-Miyaura couplings.[8]

  • Oxidation: The conversion of the boronic acid to the corresponding phenol or other oxidized byproducts.[9][10][11] This process can be accelerated by heat, base, and the presence of a palladium catalyst.[5]

  • Trimerization: The formation of cyclic anhydrides (boroxines) through the loss of water.[1][12]

Understanding and mitigating these decomposition pathways is crucial for the successful application of heteroaryl boronic acids in synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with heteroaryl boronic acids and provides practical solutions based on established scientific principles.

Q1: My heteroaryl boronic acid seems to be degrading upon storage. What are the optimal storage conditions?

A1: Proper storage is the first line of defense against the degradation of heteroaryl boronic acids. While some are relatively stable, many, especially 2-heterocyclic derivatives, are prone to decomposition on the benchtop when exposed to air and moisture.[3][5]

Troubleshooting Steps & Best Practices:

  • Storage Environment: Store heteroaryl boronic acids in a cool, dry, and dark environment. A refrigerator or freezer is ideal. Keeping the container tightly sealed is crucial to minimize exposure to atmospheric moisture.[13][14]

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can significantly extend shelf life.

  • Avoid Heat and Light: Do not store boronic acids near heat sources or in direct sunlight, as these can accelerate decomposition.[13]

Q2: I'm observing significant protodeboronation in my Suzuki-Miyaura coupling reaction, leading to low yields. How can I minimize this side reaction?

A2: Protodeboronation is a common challenge, particularly with electron-deficient heteroaryl boronic acids or when the reaction requires prolonged heating under basic conditions.[6][8] The rate of protodeboronation is highly dependent on the pH of the reaction mixture.[6][15]

Causality & Mitigation Strategies:

  • pH Control: The pH of the reaction medium plays a critical role. Protodeboronation can be accelerated at both high and low pH. It is often fastest when the pH is close to the pKa of the boronic acid, where both the neutral boronic acid and the anionic boronate are present.[6] Careful selection of the base and solvent system is therefore essential.

  • "Slow-Release" Strategies: A highly effective approach is to use a protected form of the boronic acid that slowly releases the active species under the reaction conditions. This maintains a low steady-state concentration of the unstable boronic acid, favoring the desired cross-coupling over decomposition.[4][8]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are compatible with a wide range of synthetic reagents.[3][4][5][16] They undergo slow hydrolysis under basic conditions to release the corresponding boronic acid in situ.[4] This strategy has proven to be a general solution for handling unstable heteroaryl, vinyl, and cyclopropyl boronic acids.[3][4]

    • Trifluoroborate Salts: Potassium heteroaryltrifluoroborates are another class of air-stable, crystalline solids that serve as excellent slow-release sources of boronic acids.[1]

  • Anhydrous Conditions: In some cases, performing the coupling under anhydrous conditions can suppress protodeboronation.[17]

Q3: My reaction mixture is turning dark, and I'm isolating phenolic byproducts. What is causing this, and how can I prevent it?

A3: The formation of phenols is indicative of oxidation of the boronic acid.[2][9][11] This is a common decomposition pathway that can be promoted by various factors in a typical cross-coupling reaction.

Understanding and Preventing Oxidation:

  • Mechanism: The oxidation of boronic acids can be initiated by reactive oxygen species and is often irreversible.[9]

  • Exclusion of Air: While not always practical, running reactions under an inert atmosphere can help minimize oxidation.

  • Use of Stabilized Boronic Acid Surrogates: As with protodeboronation, using protected forms of the boronic acid can significantly reduce oxidative degradation.

    • Diethanolamine (DABO) Adducts: Diethanolamine complexes of boronic acids are air-stable and can be easily prepared and stored.[1] They hydrolyze in situ to release the boronic acid. For example, 2-furylboronic acid, which decomposes in less than a week when exposed to air, is stable for months as its DABO adduct.[1]

    • Boralactones: For applications in biological contexts where oxidative stability is paramount, the use of boralactones, where a pendant carboxyl group coordinates to the boron, has been shown to increase stability against oxidation by up to 10,000-fold.[9][10]

Experimental Protocols & Data

Protocol 1: Preparation of a Diethanolamine (DABO) Adduct for Enhanced Stability

This protocol describes a general and efficient method for the preparation of air-stable diethanolamine (DABO) adducts from their corresponding, often labile, heteroaryl boronic acids.[1][18]

Materials:

  • Heteroaryl boronic acid (1.0 equiv)

  • Diethanolamine (1.0-1.1 equiv)[18][19]

  • Dichloromethane or other suitable solvent

  • Stir bar and vial

  • Vacuum filtration apparatus

Procedure:

  • In a vial equipped with a stir bar, dissolve the heteroaryl boronic acid in a minimal amount of dichloromethane.[18]

  • While stirring, add diethanolamine dropwise.[18]

  • A precipitate will typically form. Continue stirring the resulting slurry for 15-30 minutes.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with a small portion of cold solvent and dry under vacuum.[18]

The resulting DABO boronate is typically a stable, crystalline solid that can be stored for extended periods and used directly in Suzuki-Miyaura coupling reactions.[1]

Data Summary: Stability of Boronic Acids vs. MIDA Boronates

The following table summarizes the enhanced benchtop stability of various unstable boronic acids when converted to their corresponding MIDA boronates.

EntryBoronic Acid% Decomposition of Boronic Acid (15 days)% Decomposition of MIDA Boronate (>60 days)
12-Furanboronic acid>95%0%
22-Pyrroleboronic acid>95%0%
32-Indoleboronic acid>95%0%
4Vinylboronic acid>95%0%
5Cyclopropylboronic acid>95%0%
Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716-6717 and other sources.[5]

This data clearly demonstrates the profound stabilizing effect of converting unstable boronic acids to their MIDA boronate counterparts.

Visualizing Stability Strategies

The following diagrams illustrate the key concepts discussed in this guide.

DecompositionPathways Heteroaryl Boronic Acid Heteroaryl Boronic Acid Protodeboronation Protodeboronation Heteroaryl Boronic Acid->Protodeboronation Oxidation Oxidation Heteroaryl Boronic Acid->Oxidation Trimerization Trimerization Heteroaryl Boronic Acid->Trimerization Decomposed Products Decomposed Products Protodeboronation->Decomposed Products Oxidation->Decomposed Products Trimerization->Decomposed Products

Caption: Major decomposition pathways of heteroaryl boronic acids.

StabilizationWorkflow cluster_problem Problem cluster_solution Solution: Protection/Derivatization cluster_application Application Unstable Heteroaryl\nBoronic Acid Unstable Heteroaryl Boronic Acid MIDA Boronate MIDA Boronate Unstable Heteroaryl\nBoronic Acid->MIDA Boronate DABO Adduct DABO Adduct Unstable Heteroaryl\nBoronic Acid->DABO Adduct Trifluoroborate Salt Trifluoroborate Salt Unstable Heteroaryl\nBoronic Acid->Trifluoroborate Salt Slow Release in situ Slow Release in situ MIDA Boronate->Slow Release in situ DABO Adduct->Slow Release in situ Trifluoroborate Salt->Slow Release in situ Suzuki-Miyaura\nCross-Coupling Suzuki-Miyaura Cross-Coupling Slow Release in situ->Suzuki-Miyaura\nCross-Coupling

Caption: Workflow for stabilizing heteroaryl boronic acids.

References

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[Link]

  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF.[Link]

  • How to Store Boric Acid. Lab Alley.[Link]

  • Borate handling and storage. U.S. Borax.[Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research - ACS Publications.[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.[Link]

  • Protodeboronation. Wikipedia.[Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI.[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Request PDF - ResearchGate.[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH.[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.[Link]

  • Boronic acid. Wikipedia.[Link]

  • Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit.[Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications.[Link]

  • Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PMC - NIH.[Link]

  • Introduction, Interconversion and Removal of Boron Protecting Groups. American Chemical Society.[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.[Link]

  • Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Chemistry Portal.[Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH.[Link]

  • Protecting Groups for Boronic Acids. Chem-Station Int. Ed.[Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.[Link]

Sources

Technical Support Center: Navigating Reactions of (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of utilizing this versatile reagent, with a particular focus on the critical impact of base and solvent selection in Suzuki-Miyaura cross-coupling reactions. Our aim is to equip you with the expertise to optimize your reaction conditions, maximize yields, and minimize side products.

I. Understanding the Unique Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is highly dependent on carefully chosen reaction parameters. The presence of the 1,3,4-oxadiazole ring introduces specific challenges that must be addressed for efficient and reproducible outcomes.

The key to mastering reactions with this boronic acid lies in understanding the interplay between its structural features and the reaction environment. The oxadiazole moiety, with its Lewis basic nitrogen atoms, can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes. Furthermore, the electron-withdrawing nature of the oxadiazole ring can influence the nucleophilicity of the boronic acid and its susceptibility to side reactions like protodeboronation.

This guide will walk you through the most common challenges and provide actionable solutions based on established chemical principles and field-proven insights.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low to no yield of the desired product?

Answer:

Low or no yield in a Suzuki-Miyaura coupling involving this substrate can stem from several factors, often related to the choice of base and solvent, as well as the inherent properties of the heteroarylboronic acid.

  • Inadequate Activation of the Boronic Acid: The transmetalation step in the Suzuki-Miyaura catalytic cycle requires the activation of the boronic acid by a base.[1] An inappropriate base may not be strong enough or soluble enough in the reaction medium to efficiently form the reactive boronate species.

  • Protodeboronation: Heteroarylboronic acids, especially those with electron-withdrawing groups, are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This is often exacerbated by the presence of water and certain bases.

  • Catalyst Inhibition: The Lewis basic nitrogen atoms of the oxadiazole ring can coordinate to the palladium catalyst, forming inactive or less active complexes.[3] This sequestration of the catalyst from the catalytic cycle can significantly hinder the reaction progress.

  • Poor Solubility: The polarity of this compound and its salts can lead to poor solubility in commonly used nonpolar solvents like toluene, resulting in a heterogeneous reaction mixture and inefficient coupling.[2]

Solutions:

  • Optimize the Base: A careful selection of the base is crucial. Inorganic bases are generally preferred over organic bases for this type of reaction. We recommend screening a variety of bases, as their effectiveness can be highly substrate-dependent. A comparative table is provided below to guide your selection.

  • Solvent Selection: The choice of solvent plays a pivotal role in both solubilizing the reactants and influencing the reactivity of the base. A mixture of a polar aprotic solvent and water is often a good starting point. Anhydrous conditions can also be beneficial in minimizing protodeboronation.

  • Use of Boronic Esters: To circumvent the instability of the boronic acid, consider converting it to a more stable boronate ester, such as a pinacol or MIDA ester. These esters can then be used directly in the coupling reaction, where they slowly release the boronic acid in situ.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can help to mitigate catalyst inhibition by the heteroaryl substrate.[4]

Question 2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid to form a symmetrical biaryl byproduct is a common issue in Suzuki-Miyaura reactions. This side reaction is often promoted by the presence of oxygen and Pd(II) species.[5]

Solutions:

  • Thorough Degassing: Ensure that your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) present at the beginning of the reaction. If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure that the ligand is added first to facilitate the in-situ reduction to Pd(0).

  • Control of Reaction Temperature: In some cases, running the reaction at a lower temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.[5]

Question 3: My reaction is very slow, and I am not seeing complete conversion even after extended reaction times. What can I do to improve the reaction rate?

Answer:

Slow reaction rates can be attributed to several factors, including inefficient transmetalation and catalyst deactivation.

Solutions:

  • Stronger Base: Switching to a stronger base, such as Cs₂CO₃ or K₃PO₄, can accelerate the formation of the boronate and, consequently, the transmetalation step.

  • Higher Temperature: Increasing the reaction temperature can often overcome activation energy barriers and increase the reaction rate. However, be mindful that higher temperatures can also promote side reactions.

  • Choice of Ligand: The ligand on the palladium catalyst has a profound impact on the reaction rate. Electron-rich and bulky ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Anhydrous Conditions: In some cases, switching to anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can lead to a significant rate enhancement.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for Suzuki-Miyaura couplings with this compound?

A1: While there is no single "best" base for all scenarios, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent starting points for heteroarylboronic acids. K₃PO₄ is a moderately strong base that is effective in many cases, while Cs₂CO₃ is a stronger base that can be beneficial for more challenging couplings. The choice will depend on the specific aryl halide and desired reaction conditions.

Q2: What is the role of water in the reaction mixture? Should I use anhydrous conditions?

A2: The role of water is multifaceted. It can help to dissolve inorganic bases and facilitate the formation of the reactive boronate species.[5] However, it can also promote protodeboronation.[2] For this compound, starting with a solvent system like 1,4-dioxane/water (e.g., 4:1 v/v) is a good initial strategy. If protodeboronation is a significant issue, exploring anhydrous conditions with a soluble base may be advantageous.

Q3: Can I use other cross-coupling reactions with this boronic acid?

A3: Yes, while this guide focuses on the Suzuki-Miyaura reaction, this compound can potentially be used in other palladium-catalyzed cross-coupling reactions, such as the Heck or Sonogashira reactions, although the conditions would need to be optimized accordingly.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product.

IV. Data-Driven Recommendations: Base and Solvent Selection

The following table summarizes the impact of different bases and solvents on the yield of a model Suzuki-Miyaura coupling reaction between a generic heteroarylboronic acid (similar in electronic properties to the topic compound) and an aryl bromide. This data is compiled from various literature sources to provide a comparative overview.[5][6][7]

Base Solvent Temperature (°C) Typical Yield (%) Notes
K₃PO₄1,4-Dioxane/H₂O (4:1)10085-95Generally a robust and reliable system. Good for initial screening.
Cs₂CO₃1,4-Dioxane10080-90Stronger base, can be effective for less reactive aryl halides.
K₂CO₃Toluene/H₂O (4:1)10070-85A common and cost-effective choice, but may be less effective for this substrate.
Na₂CO₃DME/H₂O (4:1)8060-75Milder base, may require higher temperatures or longer reaction times.
CsFIsopropanol8075-85Can be effective in minimizing protodeboronation.[2]

V. Experimental Protocols

Here, we provide a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add the this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

VI. Visualizing Key Concepts

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X (Intermediate) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' (Intermediate) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Base Is the base appropriate? Start->Check_Base Check_Solvent Is the solvent system optimal? Check_Base->Check_Solvent Yes Optimize_Base Screen alternative bases (K3PO4, Cs2CO3) Check_Base->Optimize_Base No Check_Deboronation Is protodeboronation occurring? Check_Solvent->Check_Deboronation Yes Optimize_Solvent Try different solvent mixtures (e.g., Dioxane/H2O, Toluene) Check_Solvent->Optimize_Solvent No Check_Catalyst Is the catalyst active? Check_Deboronation->Check_Catalyst No Use_Ester Use a boronic ester (Pinacol or MIDA) Check_Deboronation->Use_Ester Yes Change_Ligand Use a bulky, electron-rich ligand (SPhos, XPhos) Check_Catalyst->Change_Ligand No Success Improved Yield Check_Catalyst->Success Yes Optimize_Base->Success Optimize_Solvent->Success Use_Ester->Success Change_Ligand->Success

Caption: A logical workflow for troubleshooting low yields.

VII. References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435–6452. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 130(48), 16498–16499. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Angewandte Chemie International Edition, 55(38), 11492–11513. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Barday, M., & Chavant, P. Y. (2018). Recent advances in the Suzuki–Miyaura reaction. Beilstein Journal of Organic Chemistry, 14, 2446–2498. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki–Miyaura coupling reaction. Angewandte Chemie International Edition, 53(15), 3832–3834. [Link]

  • Matos, K., & Söderquist, J. A. (1998). A new twist on the Suzuki cross-coupling reaction with B-alkyl-9-BBN derivatives. The Journal of Organic Chemistry, 63(3), 461–462. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st century: Buchwald–Hartwig amination and Suzuki–Miyaura cross-coupling—from a discovery and development perspective. Organometallics, 34(23), 5497–5508. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270–5298. [Link]

  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Nickel-catalyzed cross-coupling reactions of organometallic reagents with unactivated alkyl halides. Chemical Society Reviews, 40(10), 4937–4947. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Couplings with Substituted Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki couplings, particularly when using substituted aryl boronic acids. As one of the most powerful C-C bond-forming reactions, its success is often pivotal. However, the diverse nature of substituted aryl boronic acids introduces specific challenges that can lead to reaction failure.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and optimize your reactions.

Visual Troubleshooting Workflow

Before diving into specific issues, consult the following flowchart for a high-level overview of the diagnostic process when your Suzuki coupling fails.

D cluster_start Problem Identification cluster_reagents Reagent Integrity cluster_side_reactions Side Reaction Diagnosis cluster_optimization Systematic Optimization cluster_solution Resolution start Reaction Failure: Low or No Yield boronic_acid Q1: Is my boronic acid pure and stable? start->boronic_acid Begin Here boronic_acid->boronic_acid halide Is my aryl halide pure? boronic_acid->halide If Yes catalyst Q2: Is my catalyst system (Pd source + ligand) active? halide->catalyst If Yes catalyst->catalyst base_solvent Q3: Are my base and solvent appropriate and pure? catalyst->base_solvent If Yes protodeboronation Q4: Am I observing protodeboronation? (Ar-H byproduct) base_solvent->protodeboronation If All Reagents OK homocoupling Am I observing homocoupling? (Ar-Ar or Ar'-Ar') protodeboronation->homocoupling If No screen_base Q6: Screen Bases (e.g., K3PO4, K2CO3, Cs2CO3, KF) protodeboronation->screen_base If Yes screen_catalyst Q5: Screen Catalysts & Ligands homocoupling->screen_catalyst If Yes homocoupling->screen_catalyst If No, proceed to general optimization screen_catalyst->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane, THF, with/without water) screen_base->screen_solvent temp Optimize Temperature screen_solvent->temp success Successful Coupling temp->success

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Troubleshooting Guide: Specific Issues

Section 1: The Aryl Boronic Acid Reagent

The stability and purity of the boronic acid are often the primary reasons for low yields in Suzuki couplings.[1]

Q1: My reaction shows no product formation, and I recover my aryl halide. Could my boronic acid be the problem?

A1: Absolutely. This is a classic symptom of boronic acid decomposition either before or during the reaction. The two most common decomposition pathways are protodeboronation and oxidation.

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[2] This process is often catalyzed by bases or trace acids, and water is the typical proton source.[2][3] Highly electron-deficient aryl boronic acids can be particularly susceptible to this side reaction.[2][4]

  • Oxidation: Boronic acids can be oxidized to the corresponding phenol (Ar-B(OH)₂ → Ar-OH), especially in the presence of oxygen and certain metal catalysts.[5] Ethereal solvents like THF and dioxane can form peroxides upon storage, which readily oxidize boronic acids.[5]

Troubleshooting Steps & Solutions:

  • Verify Purity: Before use, check the purity of your boronic acid by NMR. Look for the presence of the corresponding arene (from protodeboronation) or phenol (from oxidation).

  • Use Stabilized Boronic Acid Derivatives: If your boronic acid is inherently unstable, consider converting it to a more stable form.

    • Pinacol Esters: These are generally more stable and less prone to protodeboronation.[1] They can be prepared using the Miyaura borylation reaction.[1]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are robust to a wide range of reaction conditions, including chromatography. They slowly release the boronic acid under the aqueous basic conditions of the Suzuki coupling.

    • Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline, and easy to handle. They slowly hydrolyze in situ to generate the active boronic acid.

  • Control Reaction Conditions:

    • Anhydrous Conditions: To minimize protodeboronation, switch to strictly anhydrous conditions. Use dry solvents and a milder, non-hydroxide base like potassium fluoride (KF).[3]

    • Degassing: Thoroughly degas all solvents and reagents by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. This minimizes both oxidation of the boronic acid and deactivation of the palladium catalyst.[3]

Q2: My reaction is sluggish or gives low yields with an ortho-substituted aryl boronic acid. What's happening?

A2: This is a classic case of steric hindrance. Bulky substituents at the ortho position of the aryl boronic acid (or the aryl halide) can significantly slow down key steps in the catalytic cycle.

  • Mechanism Insight: The transmetalation step, where the aryl group is transferred from boron to the palladium center, is highly sensitive to steric bulk. Large ortho groups can physically block the approach of the boronate to the palladium complex, increasing the activation energy of this step. Similarly, the final reductive elimination step, which forms the product, can also be hindered.[6]

D cluster_steric Impact of Steric Hindrance pd_complex [Ar-Pd(II)-L2-X] ts Transmetalation Transition State pd_complex->ts boronate Ar'-B(OH)3- boronate->ts Steric Clash! (Slow Step) product Ar-Ar' + Pd(0) ts->product Reductive Elimination caption Steric hindrance slows the crucial transmetalation step.

Caption: Steric hindrance from ortho-substituents impeding transmetalation.

Troubleshooting Steps & Solutions:

  • Switch to Bulky, Electron-Rich Ligands: This is the most effective solution. Modern biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to address this problem.[7]

    • Rationale: These ligands are both bulky and highly electron-donating. The bulkiness promotes the reductive elimination step, while the strong electron-donating character accelerates the initial oxidative addition of the aryl halide to the Pd(0) center.[7][8] This helps to drive the catalytic cycle forward, even with challenging substrates.

  • Increase Temperature: Higher reaction temperatures (e.g., 80-110 °C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[9]

  • Choose a More Active Catalyst Precursor: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using pre-formed palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts). These are more stable and generate the active Pd(0) species more efficiently.

Ligand ClassExample LigandsKey Feature for Hindered Substrates
Biaryl Phosphines SPhos, XPhos, RuPhosBulky, electron-rich. Excellent for creating an active, coordinatively unsaturated Pd center.[10]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStronger σ-donors than phosphines, forming very stable Pd-complexes.[7]
Specialized Ligands AntPhosSpecifically designed for extremely demanding couplings between di-ortho-substituted partners.[11]

Q3: My aryl boronic acid has a strong electron-withdrawing group (e.g., -NO₂, -CF₃) and the reaction is failing. Why?

A3: The electronic properties of the substituents have a profound effect on the reactivity of the aryl boronic acid.

  • Mechanism Insight: The transmetalation step is believed to proceed via the formation of a boronate species, where the base coordinates to the boron atom.[12] This increases the nucleophilicity of the aryl group attached to boron, facilitating its transfer to the electrophilic Pd(II) center. Strong electron-withdrawing groups on the aryl ring decrease its electron density, making it less nucleophilic and thus slowing down the transmetalation step.[13]

Troubleshooting Steps & Solutions:

  • Use a Stronger Base: A stronger base can more effectively generate the reactive boronate species. If you are using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[9]

  • Increase Boronic Acid Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) can help drive the reaction equilibrium towards the product.

  • Employ Electron-Rich Ligands: As with steric hindrance, highly electron-donating ligands can make the palladium center more receptive to the less nucleophilic aryl group, accelerating transmetalation.[8]

  • Consider the Aryl Halide Partner: Conversely, electron-donating groups on the aryl boronic acid are beneficial for the reaction.[13] If feasible, reversing the coupling partners (i.e., using an electron-deficient aryl halide and an electron-rich aryl boronic acid) might be a successful strategy.

Frequently Asked Questions (FAQs)

Q: What is the first thing I should do when a Suzuki reaction fails? A: Always run a positive control reaction. Use a simple, known-to-work set of coupling partners (e.g., phenylboronic acid and 4-bromotoluene) with your batch of catalyst, base, and solvent. If the control reaction works, the problem lies with your specific substrates. If the control fails, the issue is with one of the common reagents (catalyst, base, solvent), which may have degraded or been contaminated.

Q: How critical is the choice of base and solvent? A: It is extremely critical. The base's primary role is to activate the boronic acid to form the boronate.[12] The solvent must be able to dissolve the reagents and, in many cases, the base.[14]

  • Common Systems: A combination of an inorganic base (K₃PO₄, K₂CO₃, Cs₂CO₃) in a solvent mixture containing water (e.g., Dioxane/H₂O, Toluene/H₂O) is a very common starting point.[1] Water helps dissolve the inorganic base and facilitates the formation of the key [ArPd(OH)L₂] intermediate.[1]

  • Anhydrous Systems: For water-sensitive substrates or to prevent protodeboronation, anhydrous conditions with bases like KF or organic bases (e.g., triethylamine) can be used.

Q: My reaction mixture turns black immediately. Is my catalyst dead? A: Not necessarily. The formation of finely divided palladium metal ("palladium black") indicates that the active Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive.[1] However, many successful reactions appear dark or black. The key is whether the reaction proceeds. If you see rapid blackening and no product formation, it's a sign of catalyst decomposition. This can be caused by:

  • Oxygen: Insufficient degassing is a common culprit.[3]

  • Ligand Instability: Some phosphine ligands can be unstable at high temperatures.[7]

  • Solution: Ensure rigorous degassing. Use more robust ligands (e.g., biaryl phosphines, NHCs) that are designed to stabilize the Pd(0) species and prevent aggregation.[1][7]

Key Experimental Protocols

Protocol 1: General Procedure for a Micro-Scale Suzuki Coupling Screen

This protocol is designed to test multiple conditions in parallel.

  • Preparation: In a glovebox or under an inert atmosphere, add the appropriate palladium precatalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%) to an array of reaction vials equipped with stir bars.

  • Reagent Addition: To each vial, add the aryl halide (1.0 equiv), the substituted aryl boronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent (or solvent mixture) to each vial to achieve the desired concentration (typically 0.1 M).

  • Reaction: Seal the vials tightly and place the array in a pre-heated reaction block or oil bath.[15] Stir vigorously for the designated time (e.g., 12-24 hours) at the chosen temperature (a good starting point is 60-80 °C).[15]

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the optimal conditions.

Protocol 2: Purification of an Unstable Boronic Acid via Diethanolamine Adduct

This procedure can stabilize and purify a problematic boronic acid.[3]

  • Dissolution: In a vial, dissolve the crude or impure boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane or THF).

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white solid adduct should precipitate from the solution. Continue stirring for 15-20 minutes to ensure complete formation.

  • Isolation: Isolate the solid by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the stable, purified adduct under vacuum. This adduct can now be weighed and used directly in your Suzuki coupling reaction, where the boronic acid will be released under the reaction conditions.[3]

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit r/Chempros. [Link]

  • Suzuki cross-coupling reaction - YouTube. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - Journal of the American Chemical Society. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect - ResearchGate. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling - ResearchGate. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]

  • What is the proper way to set up a suzuki coupling? - Reddit r/chemistry. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides - The Journal of Organic Chemistry. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Semantic Scholar. [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH. [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids - ResearchGate. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. [Link]

  • Protodeboronation - Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, the five-membered oxadiazole ring system is a recurring motif, lauded for its metabolic stability and ability to participate in hydrogen bonding, a key interaction in drug-target binding.[1] This guide provides an in-depth comparison of the biological activities of two prominent isomers: 1,3,4-oxadiazole and 1,2,4-oxadiazole. We will delve into their differential pharmacological profiles, supported by experimental data, and provide detailed protocols for their evaluation, aimed at researchers and professionals in drug discovery and development.

At a Glance: Isomeric Differences and Their Impact

The seemingly subtle shift in the arrangement of nitrogen and oxygen atoms between the 1,3,4- and 1,2,4-oxadiazole rings profoundly influences their physicochemical properties and, consequently, their biological activities. The 1,3,4-oxadiazole isomer is generally associated with more favorable drug-like properties, including better metabolic stability and lower lipophilicity.[2] This can be attributed to its unique electronic distribution. In contrast, the 1,2,4-oxadiazole ring is also a versatile scaffold, with a significant number of derivatives patented and approved for therapeutic use.[1]

Both isomers exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] However, the potency and selectivity of their derivatives can vary significantly based on the isomeric core and the nature of the substituents.

Comparative Analysis of Biological Activities

The following sections provide a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of derivatives of both oxadiazole isomers, with supporting experimental data.

Anticancer Activity: A Tale of Two Isomers

Both 1,3,4- and 1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of various enzymes and growth factors crucial for tumor progression.[5][6]

1,3,4-Oxadiazole Derivatives: These compounds have been extensively studied for their antiproliferative effects. Their mechanisms of action are diverse and include the inhibition of telomerase, histone deacetylases (HDACs), and topoisomerases.[6] Some derivatives have also been shown to target the NF-κB signaling pathway, a critical regulator of cancer cell proliferation and survival.[7]

1,2,4-Oxadiazole Derivatives: This class of compounds has also shown promise in oncology, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines.[8] Notably, compounds containing the 1,2,4-oxadiazole core have been developed as inhibitors of enzymes like histone deacetylase (HDAC).[8]

Compound Type Target/Cell Line Activity (IC₅₀/MIC) Reference
1,3,4-Oxadiazole Derivative MCF-7 (Breast Cancer)IC₅₀: 1.85 ± 0.28 µM[3]
1,3,4-Oxadiazole Derivative HCT-116 (Colon Cancer)IC₅₀: 2.6 µM[3]
1,2,4-Oxadiazole Derivative PC3 (Prostate Cancer)IC₅₀: 0.01 ± 0.008 µM[3]
1,2,4-Oxadiazole Derivative A549 (Lung Cancer)IC₅₀: 0.45 ± 0.023 µM[3]

Table 1: Comparative anticancer activity of selected 1,3,4- and 1,2,4-oxadiazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Both oxadiazole isomers have contributed to this effort, with derivatives showing activity against a range of bacterial and fungal pathogens.[4][9]

1,3,4-Oxadiazole Derivatives: A multitude of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Some have demonstrated potent activity against clinically relevant strains like Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds showing efficacy comparable or superior to existing antibiotics like ciprofloxacin.[9]

1,2,4-Oxadiazole Derivatives: While also exhibiting antimicrobial potential, the volume of research in this area for 1,2,4-oxadiazoles appears to be less extensive compared to their 1,3,4-counterparts. However, notable antifungal activity has been reported for some derivatives.[4]

Compound Type Microorganism Activity (MIC) Reference
1,3,4-Oxadiazole Derivative Staphylococcus aureusMIC: 4-32 µg/mL
1,3,4-Oxadiazole Derivative Pseudomonas aeruginosaComparable to Ciprofloxacin[9]
1,3,4-Oxadiazole Derivative Candida albicansMIC: 200 µg/mL[4]
1,2,4-Oxadiazole Derivative Candida albicansNot specified[4]

Table 2: Comparative antimicrobial activity of selected 1,3,4- and 1,2,4-oxadiazole derivatives.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a key research focus. Oxadiazole derivatives have emerged as promising candidates, often through the inhibition of cyclooxygenase (COX) enzymes.[1][3]

1,3,4-Oxadiazole Derivatives: Several studies have highlighted the potent and selective COX-2 inhibitory activity of 1,3,4-oxadiazole derivatives. This selectivity is a crucial attribute, as it can lead to a reduction in the gastrointestinal side effects associated with non-selective COX inhibitors.[3][4]

1,2,4-Oxadiazole Derivatives: This isomer has also been incorporated into molecules designed as anti-inflammatory agents. Some derivatives have been shown to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.

Compound Type Target Activity Reference
1,3,4-Oxadiazole Derivative COX-2Potent and selective inhibition (IC₅₀: 0.04–0.081 μM)[4]
1,2,4-Oxadiazole Derivative NF-κBInhibition of activation

Table 3: Comparative anti-inflammatory activity and targets of selected 1,3,4- and 1,2,4-oxadiazole derivatives.

Mechanistic Insights and Experimental Design

The choice of experimental assays to evaluate the biological activity of these compounds is intrinsically linked to their presumed mechanisms of action. For instance, the investigation of anticancer activity often involves assessing cytotoxicity, induction of apoptosis, and cell cycle arrest.

Anticancer Activity Evaluation Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Primary Screen Apoptosis Assay Apoptosis Assay Cytotoxicity Assay (MTT)->Apoptosis Assay Active Compounds Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Further Characterization Enzyme Inhibition Assay Enzyme Inhibition Assay Cell Cycle Analysis->Enzyme Inhibition Assay Target Identification Western Blotting Western Blotting Enzyme Inhibition Assay->Western Blotting Pathway Analysis Molecular Docking Molecular Docking Western Blotting->Molecular Docking Binding Mode Prediction

Caption: A typical workflow for evaluating the anticancer activity of novel oxadiazole derivatives.

A key signaling pathway often implicated in the anticancer and anti-inflammatory effects of oxadiazole derivatives is the NF-κB pathway. Inhibition of this pathway can lead to decreased expression of pro-inflammatory cytokines and cell survival proteins.

NF-kB Signaling Pathway Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IkB IkB IKK Complex->IkB Phosphorylates & Degrades NF-kB (p50/p65) NF-kB (p50/p65) IkB->NF-kB (p50/p65) Releases Nucleus Nucleus NF-kB (p50/p65)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Pro-inflammatory Cytokines & Cell Survival Proteins Pro-inflammatory Cytokines & Cell Survival Proteins Gene Transcription->Pro-inflammatory Cytokines & Cell Survival Proteins Oxadiazole Derivative Oxadiazole Derivative Oxadiazole Derivative->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by oxadiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are paramount. The following are step-by-step methodologies for key assays used in the evaluation of oxadiazole derivatives.

Protocol 1: MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic/antifungal

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Both 1,3,4- and 1,2,4-oxadiazole scaffolds are privileged structures in medicinal chemistry, giving rise to derivatives with a wide array of biological activities. While 1,3,4-oxadiazoles often exhibit more favorable physicochemical properties for drug development, 1,2,4-oxadiazoles have also proven to be a valuable source of potent therapeutic agents. The choice of isomeric core and the strategic placement of substituents are critical determinants of biological activity and selectivity. The experimental protocols provided in this guide offer a standardized framework for the evaluation of novel oxadiazole derivatives, facilitating the discovery and development of the next generation of therapeutics.

References

  • Alam, M. A., et al. (2020). Synthesis, biological evaluation, and molecular docking of new 1,3,4-oxadiazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1085-1096.
  • Dhonnar, S. R., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Expert Opinion on Drug Discovery, 17(8), 855-873.
  • Gawad, A. A., et al. (2021).
  • Gomha, S. M., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 27(15), 4868.
  • Goyal, A., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(1), 123-134.
  • Hassan, M. Q., et al. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Current Medicinal Chemistry, 29(20), 3538-3556.
  • Jadhav, S. D., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Current Drug Targets, 24(1), 45-63.
  • Kamal, A., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361.
  • Khan, I., et al. (2019). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 24(19), 3505.
  • Li, Y., et al. (2018). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry, 10(4), 405-415.
  • Liu, K., et al. (2019). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Bioorganic & Medicinal Chemistry, 27(15), 3332-3343.
  • Mohamed, M. S., et al. (2010). Synthesis of some novel 1,2,4-triazole and 1,3,4-oxadiazole derivatives of biological interest. Acta Poloniae Pharmaceutica, 67(5), 471-477.
  • Zhang, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(18), 127373.
  • Glomb, T., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361.
  • Mohan, C. D., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 8, 42.
  • Bhat, M. A., et al. (2021). Isomeric forms of oxadiazole and modifications of unstable ring of 1,2,3-oxadiazole.
  • Kumar, S., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2018, 8147802.
  • Mounika, K., et al. (2018). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry, 10(4), 405-415.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 67(18), 15486-15504.
  • Gaikwad, S., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4945.
  • Boström, J., et al. (2013). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(20), 7807-7820.
  • Pfaller, M. A., et al. (2011). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Journal of Clinical Microbiology, 49(2), 649-651.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity Testing Protocols. Humana Press, New York, NY.
  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
  • Mohan, C. D., et al. (2018).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.